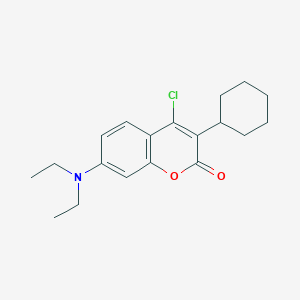
6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine, also known as MP-AH, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidines and has shown promising results in various studies related to cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of tumor suppressor genes, such as p53.
Biochemical and Physiological Effects:
6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The compound has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine for lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with fewer side effects. However, the compound has some limitations, including its low solubility in water and its poor bioavailability.
Orientations Futures
There are several future directions for the research on 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One possible direction is to investigate the potential of this compound in combination with other drugs for cancer therapy. Another direction is to explore the use of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine and to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves a multistep process that includes the reaction of 4-aminopyridine with 4-methylbenzyl chloride, followed by the reaction of 4-amino-2-chloropyrimidine with the intermediate product. The final product is obtained by the reduction of the resulting compound with sodium borohydride. The overall yield of this synthesis method is reported to be around 35%.
Applications De Recherche Scientifique
6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine against different types of cancer cells, including breast cancer, colon cancer, and lung cancer. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C17H17N5 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H17N5/c1-11-2-4-12(5-3-11)10-14-15(18)21-17(22-16(14)19)13-6-8-20-9-7-13/h2-9H,10H2,1H3,(H4,18,19,21,22) |
Clé InChI |
ZDHSJHWYJXYXGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=NC=C3)N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)

